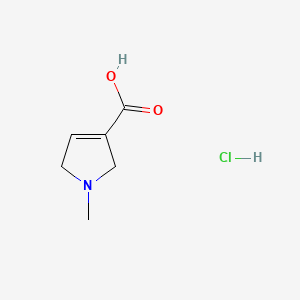![molecular formula C14H12O3S B13539923 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxythiophenol and 4-formylbenzoic acid.
Formation of Intermediate: The 2-hydroxythiophenol reacts with 4-formylbenzoic acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
化学反応の分析
Types of Reactions
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
科学的研究の応用
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxyphenyl group, which can donate electrons to neutralize free radicals. Additionally, the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
4-{[(2-Hydroxyphenyl)thio]methyl}benzoic acid: Similar structure but with a thioether linkage.
4-{[(2-Hydroxyphenyl)selanyl]methyl}benzoic acid: Contains a selenium atom instead of sulfur.
4-{[(2-Hydroxyphenyl)amino]methyl}benzoic acid: Features an amino group instead of a sulfanyl group.
Uniqueness
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C14H12O3S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
InChIキー |
MQWMQIPSRHKJDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)O)SCC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



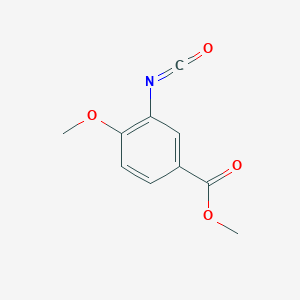
![1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
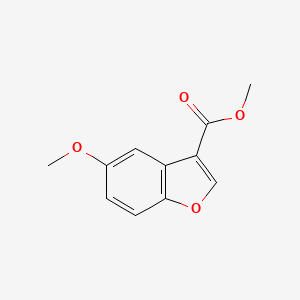
![Lithium(1+) 3-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B13539870.png)
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
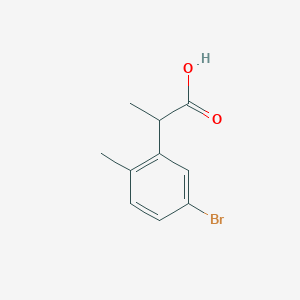
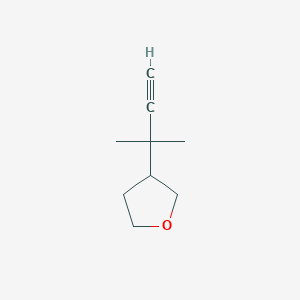
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
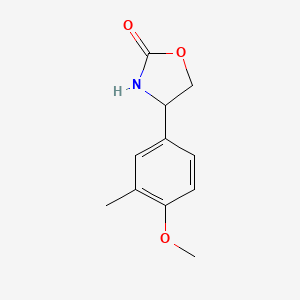

![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
